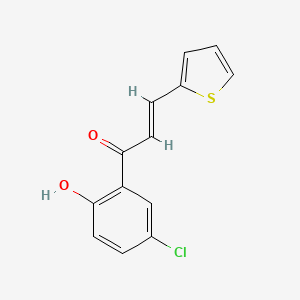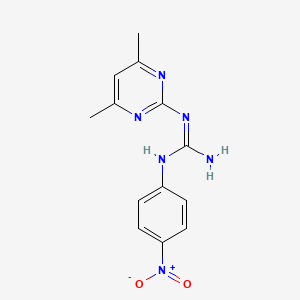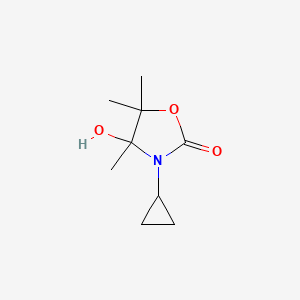![molecular formula C17H22N2O2 B5910161 2,6-bis[4-(dimethylamino)-1,3-butadien-1-yl]-4H-pyran-4-one](/img/structure/B5910161.png)
2,6-bis[4-(dimethylamino)-1,3-butadien-1-yl]-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-bis[4-(dimethylamino)-1,3-butadien-1-yl]-4H-pyran-4-one, commonly known as DCMU, is a herbicide that has been widely used in scientific research. DCMU is a potent inhibitor of photosynthesis, and its mechanism of action involves blocking electron flow from photosystem II to photosystem I in the photosynthetic electron transport chain.
Wirkmechanismus
DCMU inhibits photosynthesis by blocking electron flow from photosystem II to photosystem I. Specifically, DCMU binds to the QB site of photosystem II, preventing the transfer of electrons to plastoquinone. This leads to a buildup of electrons in photosystem II, which eventually leads to the inhibition of photosystem II and the entire electron transport chain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DCMU depend on the concentration and duration of exposure. At low concentrations, DCMU can stimulate photosynthesis by increasing the efficiency of photosystem I. At higher concentrations, DCMU inhibits photosynthesis and can lead to the production of reactive oxygen species, which can damage cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DCMU in lab experiments is that it is a potent inhibitor of photosynthesis, which allows researchers to study the effects of photosynthesis inhibition on plant growth and development. However, DCMU is also toxic to cells and tissues, which can limit its use in certain experiments. Additionally, DCMU can have non-specific effects on other cellular processes, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on DCMU. One area of interest is the development of new herbicides that target specific steps in the photosynthetic electron transport chain. Another area of interest is the use of DCMU as a tool to study the effects of environmental stress on photosynthesis. Finally, there is potential for DCMU to be used as a therapeutic agent in the treatment of certain diseases, such as cancer, which rely on the efficient production of ATP through photosynthesis.
Synthesemethoden
DCMU can be synthesized by reacting 3-(dimethylamino)propylmagnesium bromide with 2,4-pentanedione, followed by oxidation with lead tetraacetate. The product is then purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
DCMU has been widely used in scientific research as a tool to study photosynthesis. It has been used to investigate the electron transport chain, the role of photosystem II in photosynthesis, and the effects of environmental stress on photosynthesis. DCMU has also been used to study the effects of photosynthesis inhibition on plant growth and development.
Eigenschaften
IUPAC Name |
2,6-bis[(1E,3E)-4-(dimethylamino)buta-1,3-dienyl]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-18(2)11-7-5-9-16-13-15(20)14-17(21-16)10-6-8-12-19(3)4/h5-14H,1-4H3/b9-5+,10-6+,11-7+,12-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZQAEFMWQGNMY-HFBXSBKTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC=CC1=CC(=O)C=C(O1)C=CC=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/C=C/C=C/C1=CC(=O)C=C(O1)/C=C/C=C/N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-Pyran-4-one, 2,6-bis(4-dimethylaminobuta-1,3-dienyl)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5'-[(2-hydroxy-5-nitrophenyl)methylene]bis(2-methyl-4,6-pyrimidinediol)](/img/structure/B5910092.png)

![4-[(4-tert-butylphenyl)sulfonyl]thiomorpholine](/img/structure/B5910102.png)
![3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5910110.png)

![8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one](/img/structure/B5910132.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5910153.png)




![[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B5910181.png)
